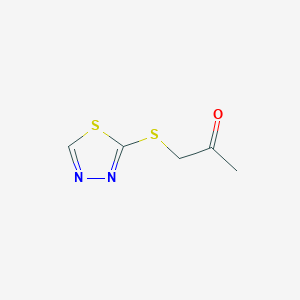

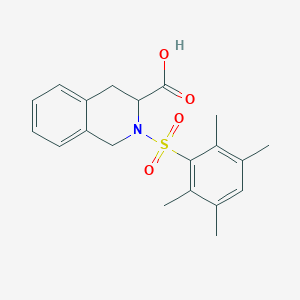

![molecular formula C18H25N3O4 B6143014 tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate CAS No. 1000932-68-2](/img/structure/B6143014.png)

tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate

Vue d'ensemble

Description

This compound is a derivative of N-Boc piperazine . It has a molecular weight of 347.41 . The IUPAC name is tert-butyl 4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenylcarbamate .

Synthesis Analysis

The compound can be synthesized from N-Boc piperazine derivatives . The synthesis process involves the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Chemical Reactions Analysis

The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Applications De Recherche Scientifique

Tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the formation of amides, esters, and other derivatives. It is also used in pharmaceutical research as a tool to study the activity of drugs and to identify potential drug targets. In addition, it is used in biochemistry to study the structure and function of proteins and other biological molecules.

Mécanisme D'action

The mechanism of action of tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate is not fully understood. It is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. In addition, it may also act as a modulator of protein-protein interactions, affecting the activity of certain proteins.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases. In addition, it has been shown to modulate the activity of certain proteins, including transcription factors and kinases. Furthermore, it has been shown to have anti-inflammatory and anti-cancer effects in cell culture and animal models.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high yield. In addition, it is stable and has a low toxicity. However, it is not water-soluble and is not suitable for use in aqueous solutions. In addition, it is not suitable for use in vivo experiments due to its low solubility.

Orientations Futures

There are a number of potential future directions for the use of tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate. One potential direction is the development of new drugs or drug targets based on its mechanism of action. In addition, it could be used to develop new methods for the synthesis of other compounds. Furthermore, it could be used to study the structure and function of proteins and other biological molecules. Finally, it could be used to develop new methods for the delivery of drugs or other compounds to specific tissues or cells.

Méthodes De Synthèse

Tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate can be synthesized from the reaction of 4-formylpiperazine and tert-butyl N-(2-oxoethyl)phenylcarbamate. The reaction is carried out in a solvent such as dichloromethane and the product is isolated by silica gel column chromatography. This method of synthesis has been reported to have a yield of up to 95%.

Propriétés

IUPAC Name |

tert-butyl N-[4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)19-15-6-4-14(5-7-15)12-16(23)21-10-8-20(13-22)9-11-21/h4-7,13H,8-12H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVUZRZEPKMPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201136941 | |

| Record name | 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000932-68-2 | |

| Record name | 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)

![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)

![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)

![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)

![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)